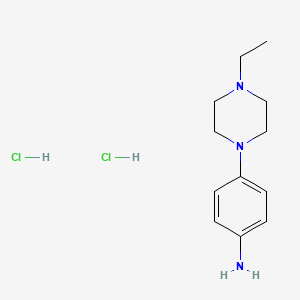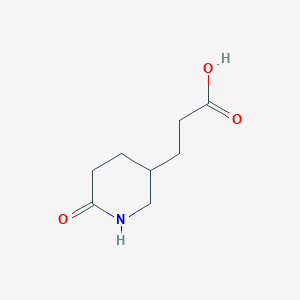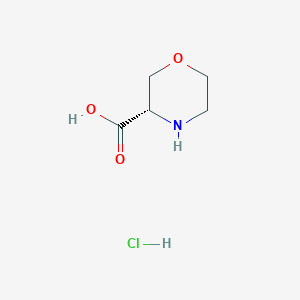![molecular formula C11H13ClFNO B1416765 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide CAS No. 941226-37-5](/img/structure/B1416765.png)
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide
Overview
Description
“2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide” is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized through nucleophilic substitution reactions . More detailed synthesis methods would likely be found in the primary literature.Molecular Structure Analysis
The molecular structure of “2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide” consists of a chloroacetamide group attached to a 4-fluorophenyl group . The exact 3D conformation would depend on the specific environmental conditions and can be determined using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.68 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.Scientific Research Applications
Herbicide Detection and Analysis
- Detection of Herbicides in Natural Water : Compounds structurally similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, like Dimethenamid and Flufenacet, have been isolated and detected in natural water using various chromatography techniques. This research highlights the importance of monitoring water sources for contamination by agricultural chemicals (Zimmerman, Schneider, & Thurman, 2002).
Radiochemical Synthesis
- Radiosynthesis of Herbicides and Safeners : Studies have demonstrated the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are compounds structurally related to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide. This process involves reductive dehalogenation and is significant for understanding the metabolism and mode of action of these compounds (Latli & Casida, 1995).
Comparative Metabolism Studies
- Metabolism of Chloroacetamide Herbicides in Liver Microsomes : There have been comparative studies on the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, in human and rat liver microsomes. These studies are crucial for understanding the bioactivation pathways that may contribute to the carcinogenicity of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Agricultural Applications
- Soil Interaction and Herbicide Efficacy : Research has been conducted on the adsorption, mobility, and efficacy of herbicides, including compounds structurally similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, in soil. These studies focus on how soil properties influence the behavior and effectiveness of these herbicides (Peter & Weber, 1985).
Synthesis of Novel Compounds with Anti-inflammatory Activity
- Novel Synthesis for Anti-inflammatory Activity : Researchers have synthesized and evaluated derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity, highlighting the pharmaceutical applications of compounds structurally related to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide (Sunder & Maleraju, 2013).
Future Directions
properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-8(14(2)11(15)7-12)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDTEQFSRLNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






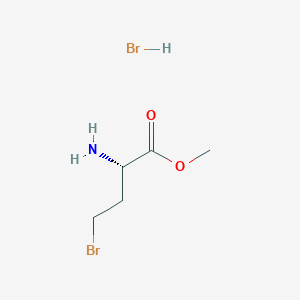
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)
![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
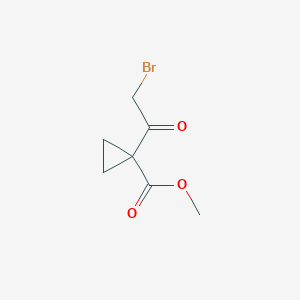
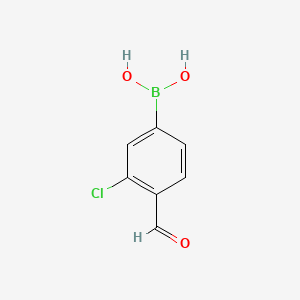
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)
